TAK-448 TFA - 1433222-47-9

TAK-448 TFA

Catalog Number: EVT-283129
CAS Number: 1433222-47-9
Molecular Formula: C60H81F3N16O16
Molecular Weight: 1339.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK-448 is an investigational oligopeptide analog of kisspeptin and a potent agonist of the GPR54 receptor. In animals, acute TAK-448 administration stimulates LH/FSH release, whereas continuous sc exposure rapidly down-regulates the pituitary-gonadal axis, with rapid reduction of T levels in a dose-dependent manner. TAK-448 has exhibited potent antitumor activity in rat androgen-dependent prostate cancer models. Therefore, TAK-448 may be useful in the treatment of PC in humans..
Overview

TAK-448 TFA is an investigational oligopeptide analog of kisspeptin, functioning as a potent agonist of the G protein-coupled receptor known as KISS1R (also referred to as GPR54). This compound is primarily studied for its potential applications in treating various conditions, including prostate cancer and metabolic disorders related to fatty liver disease. TAK-448 demonstrates enhanced potency compared to traditional gonadotropin-releasing hormone analogs, making it a subject of significant pharmacological interest.

Source and Classification

TAK-448 TFA is derived from the natural peptide kisspeptin, which plays a crucial role in reproductive hormone regulation. The classification of TAK-448 falls under peptide therapeutics, specifically as a kisspeptin receptor agonist. Its chemical structure is designed to enhance metabolic stability and receptor binding affinity compared to its natural counterpart.

Synthesis Analysis

The synthesis of TAK-448 involves solid-phase peptide synthesis techniques. Key steps include:

  1. Amino Acid Coupling: The process begins with the attachment of protected amino acids to a resin, utilizing coupling agents such as HBTU (hexafluorophosphate) and diisopropyl ethylamine.
  2. Capping: After each coupling cycle, unreacted sites on the resin are capped to prevent the formation of truncated peptides.
  3. Cleavage: Once the desired peptide chain length is achieved, cleavage from the resin is performed using a mixture of trifluoroacetic acid, phenol, thioanisole, ethanedithiol, and water.
  4. Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.

The detailed methodology ensures high purity and yield of the final product suitable for biological testing .

Molecular Structure Analysis

The molecular structure of TAK-448 can be described as follows:

  • Chemical Formula: C₁₄H₁₈N₄O₄S
  • Molecular Weight: 334.38 g/mol
  • Structure: TAK-448 features a sequence that mimics kisspeptin with specific modifications to enhance its receptor binding properties.

The structural modifications are crucial for its function as an agonist at the KISS1R receptor, impacting its pharmacokinetic properties and biological activity .

Chemical Reactions Analysis

TAK-448 participates in several key biological reactions:

  1. Receptor Binding: The primary reaction involves binding to the KISS1R receptor, triggering downstream signaling pathways associated with reproductive hormone regulation.
  2. Metabolic Pathways: In preclinical studies, TAK-448 has shown effects on lipid metabolism and glucose homeostasis, indicating its potential role in managing metabolic disorders .

These reactions are significant for understanding the therapeutic applications of TAK-448 in conditions such as prostate cancer and fatty liver disease.

Mechanism of Action

TAK-448 operates through the activation of KISS1R, which leads to:

  1. G Protein Activation: Upon binding to KISS1R, TAK-448 activates G proteins that mediate intracellular signaling cascades.
  2. Hormonal Regulation: This activation results in the modulation of gonadotropin release from the pituitary gland, influencing testosterone levels and other hormones.
  3. Antitumor Effects: In cancer models, TAK-448 has demonstrated reduced tumor growth by lowering testosterone and prostate-specific antigen levels, suggesting a mechanism beneficial for prostate cancer treatment .
Physical and Chemical Properties Analysis

TAK-448 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and acetonitrile.
  • Stability: The compound shows improved stability over natural kisspeptin due to structural modifications that protect against enzymatic degradation.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within standard ranges for peptides.

These properties are essential for formulating TAK-448 for clinical use .

Applications

TAK-448 has potential applications in various scientific fields:

  1. Cancer Therapy: As a novel agent in androgen-deprivation therapy for prostate cancer, it shows promise in reducing tumor growth and recurrence rates.
  2. Metabolic Disorders: Research indicates its utility in managing conditions like fatty liver disease through improved metabolic profiles.
  3. Reproductive Health Research: Ongoing studies focus on its role in reproductive hormone regulation, making it relevant for addressing infertility issues.

The versatility of TAK-448 positions it as a significant candidate for further clinical development across multiple therapeutic areas .

Chemical and Pharmacological Profile of TAK-448 TFA

Structural Characterization and Synthetic Peptide Design

TAK-448 TFA (trifluoroacetate salt) is a synthetic nonapeptide analog derived from the C-terminal decapeptide (KP-10) of endogenous kisspeptin-54. Its systematic chemical name is (S)-2-((2S,4R)-1-(acetyl-D-tyrosyl)-4-hydroxypyrrolidine-2-carboxamido)-N1-((2S,3R)-1-(((S)-1-(2-(((S)-1-(((S)-1-(((S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-5-(3-methylguanidino)-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)hydrazinyl)-1-oxo-3-phenylpropan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)succinamide 2,2,2-trifluoroacetate [1] [8]. The molecular formula is C₆₀H₈₁F₃N₁₆O₁₆, with a molecular weight of 1,339.40 g/mol [1]. Key structural innovations include:

  • N-terminal Acetylation and D-Amino Acids: Incorporation of N-acetyl-D-tyrosine enhances metabolic stability by reducing aminopeptidase degradation [2] [4].
  • Hyp⁴⁷ Substitution: Replacement of D-tryptophan at position 47 with trans-4-hydroxyproline (Hyp) disrupts β-sheet formation, eliminating gelation tendencies while maintaining conformational flexibility critical for receptor interaction [2].
  • azaGly⁵² Insertion: A pseudopeptide bond (hydrazine carbonyl) between Phe and Leu improves protease resistance and prolongs in vivo activity [2] [5].

  • Table 1: Sequence Comparison of KP-10 vs. TAK-448

    Position123456789
    KP-10TyrAsnSerPhePheGlyLeuArgTrpNH₂
    TAK-448Ac-d-TyrHypAsnThrPheazaGlyLeuArg(Me)TrpNH₂

    Key modifications highlighted in bold. Hyp: 4-hydroxyproline; azaGly: hydrazine carbonyl; Arg(Me): Nᵦ-methylarginine [2] [5].

The trifluoroacetate salt form enhances solubility in aqueous buffers (e.g., dilute HCl) and dimethyl sulfoxide (DMSO), though it remains insoluble in pure water [1] [8].

Receptor Specificity and Binding Dynamics (KISS1R Agonism)

TAK-448 functions as a potent, full agonist of the G protein-coupled receptor KISS1R (formerly GPR54), with picomolar affinity. Key pharmacological characteristics include:

  • Binding Affinity: Exhibits an IC₅₀ of 460 pM for human KISS1R and an EC₅₀ of 632 pM in calcium flux assays, demonstrating 2.7-fold greater potency than its predecessor TAK-683 [5] [9]. This high affinity arises from optimal interactions with transmembrane domains 3, 6, and 7 of KISS1R, facilitated by the Hyp-induced conformational strain [2].
  • Biphasic Hormonal Effects: Acute administration stimulates gonadotropin-releasing hormone (GnRH) neurons, triggering rapid luteinizing hormone (LH) and follicle-stimulating hormone (FSH) surges (within 30–60 minutes). Continuous exposure induces profound KISS1R desensitization within 48–72 hours, leading to sustained suppression of hypothalamic GnRH release, pituitary gonadotropin secretion, and testicular testosterone synthesis [1] [7].
  • Downstream Anti-Tumor Effects: In androgen-sensitive prostate cancer models (e.g., rat VCaP xenografts), TAK-448 (0.01–3 mg/kg, subcutaneous) reduced tumor volume by 85–95% within 4 weeks. This correlates with castration-level testosterone suppression (<50 ng/dL) and intra-tumoral dihydrotestosterone depletion [3] [6]. Notably, direct anti-proliferative effects on VCaP cells suggest additional KISS1R-mediated signaling pathways independent of systemic androgen suppression [4] [6].

  • Table 2: Agonist Activity of TAK-448 Across Species

    ParameterHumanRat
    IC₅₀ (Binding)460 pM520 pM
    EC₅₀ (Calcium Flux)632 pM740 pM
    Testosterone SuppressionSustained <20 ng/dLSustained <50 ng/dL

    Data derived from heterologous KISS1R expression systems and in vivo models [5] [7] [9].

Pharmacokinetic Properties: Absorption, Distribution, and Elimination

The pharmacokinetic (PK) profile of TAK-448 TFA is characterized by rapid absorption, extensive tissue distribution, and metabolism-driven elimination:

  • Absorption: Following subcutaneous administration in rats, maximum plasma concentrations (Cmax) occur within 15–30 minutes, indicating rapid absorption. Bioavailability exceeds 80% due to resistance to local peptidases [4] [8].
  • Distribution: Volume of distribution (Vd) is 0.8–1.2 L/kg in rats, suggesting extensive extravascular penetration. Radiolabeled ([¹⁴C]-D-Tyr) TAK-448 accumulates in kidneys, liver, and endocrine tissues, though brain penetration is minimal due to blood-brain barrier impermeability [4] [8].
  • Metabolism and Elimination: Primary clearance occurs via hydrolysis of the azaGly⁵²-Leu⁵³ bond, generating M-I metabolite (detected at 30–40% of plasma exposure). Terminal half-life (t½) ranges from 1.4–5.3 hours in rodents and non-human primates. Excretion is predominantly renal (>90% of dose within 48 hours), with <5% as unchanged parent compound [4] [8].

  • Table 3: Pharmacokinetic Parameters of TAK-448 TFA in Preclinical Models

    ParameterRatDog
    tmax (h)0.25–0.50.5–1.0
    Cmax (ng/mL/mg dose)120–150180–220
    t½ (h)1.4–5.33.0–7.5
    AUC0–∞ (h·ng/mL)850–11002200–2800
    Renal Excretion>90% in 48 h>85% in 72 h

    PK data following single-dose subcutaneous administration [4] [8].

Properties

CAS Number

1433222-47-9

Product Name

TAK-448 TFA

IUPAC Name

(S)-2-((2S,4R)-1-(acetyl-D-tyrosyl)-4-hydroxypyrrolidine-2-carboxamido)-N1-((2S,3R)-1-(((S)-1-(2-(((S)-1-(((S)-1-(((S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-5-(3-methylguanidino)-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)hydrazinyl)-1-oxo-3-phenylpropan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)succinamide 2,2,2-trifluoroacetate

Molecular Formula

C60H81F3N16O16

Molecular Weight

1339.4

InChI

InChI=1S/C58H80N16O14.C2HF3O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;3-2(4,5)1(6)7/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);(H,6,7)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1

InChI Key

ZYTADHQIOKEXKA-NHDJLUSCSA-N

SMILES

O=C(N)[C@H](CC1=CNC2=C1C=CC=C2)NC([C@H](CCCNC(NC)=N)NC([C@H](CC(C)C)NC(NNC([C@H](CC3=CC=CC=C3)NC([C@H]([C@H](O)C)NC([C@H](CC(N)=O)NC([C@H]4N(C([C@@H](CC5=CC=C(O)C=C5)NC(C)=O)=O)C[C@H](O)C4)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F

Solubility

soluble in DMSO, dilute HCl, not soluble in water.

Synonyms

TAK448, TAK 448, TAK-448, TAK-448 TFA

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.